(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
Description
This compound is a benzofuran derivative characterized by a Z-configured 4-chlorobenzylidene substituent at the C2 position and an E-configured cinnamate ester at the C6 position.
Properties
Molecular Formula |
C24H15ClO4 |
|---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H15ClO4/c25-18-9-6-17(7-10-18)14-22-24(27)20-12-11-19(15-21(20)29-22)28-23(26)13-8-16-4-2-1-3-5-16/h1-15H/b13-8+,22-14- |
InChI Key |
ITVYNTDIBMJVGM-TXTIWSOFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Cl)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Cl)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves the condensation of 4-chlorobenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other benzofuran-based esters, differing primarily in substituents on the benzylidene ring and the ester moiety. Below is a systematic comparison:
Substituent Variations on the Benzylidene Ring
(2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate (CAS: 848218-34-8)
- Key Differences : Replaces the 4-chloro group with 2,4-dimethoxy substituents and substitutes the cinnamate ester with a 4-fluorobenzoate group.
- Implications : Methoxy groups are electron-donating, which may reduce electrophilicity compared to the chloro analog. The 4-fluoro benzoate ester could alter solubility and bioavailability due to increased polarity .
- [(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate (CAS: 859138-76-4) Key Differences: Features 3,4-dimethoxy substituents on the benzylidene ring but retains the cinnamate ester. The meta-methoxy group introduces asymmetry, which could influence chiral recognition in synthesis or interactions .
Table 1: Structural Comparison of Key Analogs
| Compound | Benzylidene Substituents | Ester Group | Electronic Effects |
|---|---|---|---|
| Target compound (4-chloro derivative) | 4-Cl | (2E)-3-phenylprop-2-enoate | Electron-withdrawing (Cl) |
| 2,4-Dimethoxy analog (848218-34-8) | 2,4-OCH3 | 4-fluorobenzoate | Electron-donating (OCH3), polar F |
| 3,4-Dimethoxy analog (859138-76-4) | 3,4-OCH3 | (2E)-3-phenylprop-2-enoate | Electron-donating, steric effects |
Impact of Ester Group Modifications
- Cinnamate vs. In contrast, the 4-fluorobenzoate ester (848218-34-8) adds a polar fluorine atom, which may enhance hydrogen-bonding interactions with biological targets or solvents .
Crystallographic and Spectroscopic Data
While direct crystallographic data for the target compound are unavailable, analogs like the 3,4-dimethoxy derivative (859138-76-4) likely exhibit similar packing motifs due to shared benzofuran and ester backbones. Hydrogen-bonding patterns, as described in studies on related crystals (e.g., Etter’s graph set analysis), suggest that chloro or methoxy substituents could influence intermolecular interactions, such as C–H···O or π-stacking .
Biological Activity
The compound (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H12ClO4
- Molecular Weight : 329.73 g/mol
- CAS Number : 623120-35-4
Biological Activity
The biological activity of this compound is primarily attributed to its unique structural features, including the benzofuran core and the chlorobenzylidene moiety. Research indicates several key areas of activity:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Its efficacy can be linked to the disruption of bacterial cell membranes and inhibition of metabolic pathways.
- Anticancer Properties : Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and colon cancer models.
- Hypoglycemic Effects : Similar compounds with benzofuran structures have been noted for their ability to lower blood glucose levels. The incorporation of specific functional groups may enhance this activity, making it a candidate for further investigation in diabetes management.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antibacterial activity.
Case Study 2: Anticancer Activity
In vitro assays conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, corroborating its potential as an anticancer agent.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
The mechanisms underlying the biological activities include:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, causing leakage and cell death.
- Induction of Apoptosis : In cancer cells, the compound activates caspase pathways leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
